molecular formula C9H6N2O5 B14395448 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide CAS No. 88220-64-8

4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide

Cat. No.: B14395448
CAS No.: 88220-64-8
M. Wt: 222.15 g/mol
InChI Key: PENURDYKSPELLI-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is a benzofuran derivative, a class of compounds known for their diverse biological activities. . This compound, in particular, has garnered attention for its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide typically involves the nitration of a benzofuran precursor followed by the introduction of a carboxamide group. One common method involves the nitration of 4-hydroxybenzofuran under controlled conditions to yield 4-hydroxy-5-nitrobenzofuran. This intermediate is then reacted with an appropriate amine to form the carboxamide derivative .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For instance, microwave-assisted synthesis has been used to efficiently produce benzofuran compounds with high purity . The use of innovative catalytic strategies and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The biological activity of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. This makes it effective in treating conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Comparison with Similar Compounds

  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
  • (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone
  • Dronedarone Impurity 1

Comparison: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide stands out due to its unique combination of a hydroxyl, nitro, and carboxamide group on the benzofuran ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

88220-64-8

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

4-hydroxy-5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6N2O5/c10-9(13)7-3-4-6(16-7)2-1-5(8(4)12)11(14)15/h1-3,12H,(H2,10,13)

InChI Key

PENURDYKSPELLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)N)C(=C1[N+](=O)[O-])O

Origin of Product

United States

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